molecular formula C17H17ClN2O2 B4770820 N-[4-(butyrylamino)phenyl]-2-chlorobenzamide

N-[4-(butyrylamino)phenyl]-2-chlorobenzamide

货号 B4770820
分子量: 316.8 g/mol
InChI 键: BTGZBMYWMJNGKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BPN14770, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 was first synthesized in 2016 by Tetra Discovery Partners, a biotechnology company focused on developing treatments for neurological disorders. Since then, BPN14770 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential applications.

作用机制

N-[4-(butyrylamino)phenyl]-2-chlorobenzamide works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a critical role in the brain. By inhibiting PDE4D, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide increases cAMP levels, which in turn promotes the activity of a protein called protein kinase A (PKA). PKA is involved in a variety of cellular processes, including synaptic plasticity and inflammation.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Improving cognitive function: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance synaptic plasticity, which is critical for learning and memory.
- Reducing inflammation: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to reduce inflammation in animal models of neuroinflammation. This effect is thought to be due to the drug's ability to inhibit the activity of PDE4D, which is involved in the regulation of inflammatory cytokines.
- Promoting synaptic plasticity: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to promote synaptic plasticity in animal models of Alzheimer's disease and Fragile X syndrome. This effect is thought to be due to the drug's ability to enhance cAMP/PKA signaling, which is critical for the formation and maintenance of synapses.

实验室实验的优点和局限性

N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has several advantages for use in lab experiments. First, it is a small molecule, which makes it easy to synthesize and modify. Second, it has been shown to have a high degree of specificity for PDE4D, which reduces the risk of off-target effects. Third, it has been found to be well-tolerated in animal studies, which suggests that it may have a good safety profile.
However, there are also some limitations to the use of N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in lab experiments. First, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Second, its efficacy in human studies has not yet been established, which limits its potential clinical applications. Finally, its synthesis method may be challenging for some labs, which could limit its availability.

未来方向

There are several potential future directions for research on N-[4-(butyrylamino)phenyl]-2-chlorobenzamide. These include:
- Further exploration of its mechanism of action: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's mechanism of action is known to involve inhibition of PDE4D, the downstream effects of this inhibition are not fully understood. Further research could shed light on the specific signaling pathways involved in N-[4-(butyrylamino)phenyl]-2-chlorobenzamide's effects.
- Clinical trials: While N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has shown promise in preclinical studies, its efficacy in human trials has not yet been established. Clinical trials will be necessary to determine whether N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is an effective treatment for neurological disorders.
- Combination therapies: N-[4-(butyrylamino)phenyl]-2-chlorobenzamide may have synergistic effects when combined with other drugs that target different aspects of neurological disorders. Further research could explore the potential for combination therapies using N-[4-(butyrylamino)phenyl]-2-chlorobenzamide and other drugs.
- Optimization of synthesis method: While the synthesis method for N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been optimized, further improvements could increase yields and reduce costs. This could make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide more accessible to researchers and increase its potential for clinical use.

科学研究应用

N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to have potential therapeutic applications for a range of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In preclinical studies, N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been found to improve cognitive function, reduce inflammation, and promote synaptic plasticity. These effects make N-[4-(butyrylamino)phenyl]-2-chlorobenzamide a promising candidate for the development of new treatments for these disorders.

属性

IUPAC Name

N-[4-(butanoylamino)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18/h3-4,6-11H,2,5H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGZBMYWMJNGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butyrylamino)phenyl]-2-chlorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。